molecular formula C16H23NOS B2485740 N-[(4-tert-butylphenyl)methoxy]thian-4-imine

N-[(4-tert-butylphenyl)methoxy]thian-4-imine

Cat. No.: B2485740
M. Wt: 277.4 g/mol
InChI Key: QKZIKPBOHKELOB-UHFFFAOYSA-N
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Description

N-[(4-tert-Butylphenyl)methoxy]thian-4-imine is a thian-4-imine derivative featuring a (4-tert-butylphenyl)methoxy substituent. The thian-4-imine core consists of a six-membered sulfur-containing ring with an imine group at the 4-position. The tert-butyl group at the para-position of the phenyl ring introduces significant steric bulk and lipophilicity, which can influence both chemical reactivity and biological interactions.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methoxy]thian-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-16(2,3)14-6-4-13(5-7-14)12-18-17-15-8-10-19-11-9-15/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZIKPBOHKELOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CON=C2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

MS-1819 is produced through recombinant DNA technology. The gene encoding the lipase enzyme is inserted into the yeast Yarrowia lipolytica, which then expresses the enzyme. The yeast cells are cultured in a controlled environment, and the enzyme is harvested from the culture medium .

Industrial Production Methods

The industrial production of MS-1819 involves large-scale fermentation of Yarrowia lipolytica. The fermentation process is optimized to maximize the yield of the enzyme. After fermentation, the enzyme is purified using various chromatographic techniques to ensure its purity and activity .

Chemical Reactions Analysis

Types of Reactions

MS-1819 primarily catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol. This reaction is essential for the digestion and absorption of dietary fats .

Common Reagents and Conditions

The enzyme operates optimally at a pH range of 6.0 to 8.0 and a temperature range of 37°C to 40°C. It requires the presence of bile salts and colipase for maximum activity .

Major Products Formed

The primary products of the reaction catalyzed by MS-1819 are free fatty acids and glycerol, which are essential for the absorption of dietary fats in the intestine .

Mechanism of Action

MS-1819 exerts its effects by catalyzing the hydrolysis of triglycerides into free fatty acids and glycerol. This reaction occurs in the small intestine, where the enzyme interacts with dietary fats. The presence of bile salts and colipase enhances the enzyme’s activity, allowing for efficient digestion and absorption of fats . The molecular target of MS-1819 is the triglyceride molecule, and the pathway involved is the lipid digestion pathway .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-[(3-Methoxyphenyl)methoxy]thian-4-imine

This analog replaces the tert-butyl group with a methoxy group at the 3-position of the phenyl ring. However, the electron-donating nature of methoxy may stabilize the imine group differently compared to the tert-butyl’s inductive effects .

(4E)-N-[(4-Nitrophenyl)methoxy]-2,3-diphenyl-octahydro-1,2-benzoxazol-4-imine

Though this compound features a benzoxazol-imine core, its 4-nitrophenylmethoxy substituent introduces strong electron-withdrawing effects. This contrasts sharply with the electron-donating tert-butyl group in the target compound, likely increasing electrophilicity at the imine group and altering reactivity in nucleophilic additions or redox reactions .

N-tert-Butyl-4-(4-tert-Butylphenoxy)butan-1-amine

This amine derivative shares the tert-butyl substituent but lacks the imine functionality. The presence of dual tert-butyl groups highlights the role of steric bulk in reducing molecular flexibility and possibly enhancing metabolic stability. Such effects may extrapolate to the target compound’s behavior in biological systems .

Physical and Chemical Properties

Property N-[(4-tert-Butylphenyl)methoxy]thian-4-imine N-[(3-Methoxyphenyl)methoxy]thian-4-imine (4E)-N-[(4-Nitrophenyl)methoxy]-benzoxazol-imine
Molecular Weight High (tert-butyl adds ~57 g/mol) Moderate High (nitro group adds ~46 g/mol)
Lipophilicity (LogP) Likely elevated Moderate Moderate (nitro reduces lipophilicity)
Solubility Low in water, high in organic solvents Higher in water than tert-butyl analog Low in water
Reactivity Electron-donating substituent stabilizes imine Electron-donating, less steric hindrance Electron-withdrawing increases imine reactivity

Key Research Findings

  • Antifungal Potential: Analogous geranylphenols () showed that increasing methoxy groups enhanced activity, but bulkier substituents (e.g., acetyl) had variable effects. The tert-butyl group’s bulk may limit antifungal efficacy unless paired with optimal positioning .
  • Metabolic Stability : Tert-butyl groups in and are associated with improved metabolic resistance, suggesting the target compound may exhibit longer half-lives in vivo .

Biological Activity

N-[(4-tert-butylphenyl)methoxy]thian-4-imine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thian structure, which incorporates a sulfur atom within a five-membered ring. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing anticancer agents that target microtubule dynamics .
  • Antimicrobial Properties : Thiosemicarbazones and their derivatives have been reported to possess antimicrobial activities against various bacteria and fungi . The mechanism often involves DNA binding or interference with metabolic pathways.
  • Potential Antiviral Activity : Some studies suggest that related compounds exhibit antiviral properties, inhibiting viral replication in cell cultures .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDNA binding and metabolic interference
AntiviralInhibition of viral replication

Case Study 1: Anticancer Activity

In vitro studies on thiosemicarbazone derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were found to induce apoptosis in MCF-7 breast cancer cells through the inhibition of tubulin polymerization .

Case Study 2: Antimicrobial Effects

Research involving thiosemicarbazone complexes showed promising results against Gram-positive and Gram-negative bacteria. The compounds exhibited significant antibacterial activity through mechanisms that likely involve DNA intercalation and enzyme inhibition .

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